N-(2-tert-butylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(TERT-BUTYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE is a complex organic compound characterized by the presence of a tert-butyl group and a tetrafluoropropoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(TERT-BUTYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-(tert-butyl)phenylamine with 3-bromomethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the benzamide core with the tert-butyl group attached.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(TERT-BUTYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N~1~-[2-(TERT-BUTYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-[2-(TERT-BUTYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl acrylamide: Similar in structure due to the presence of the tert-butyl group.
tert-Butyl ethers: Share the tert-butyl moiety and exhibit similar reactivity patterns.
4,4’-di-tert-butylbenzil: Contains the tert-butyl group and is used in similar chemical transformations.
Uniqueness
N~1~-[2-(TERT-BUTYL)PHENYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE is unique due to the combination of the tert-butyl and tetrafluoropropoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C21H23F4NO2 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(2-tert-butylphenyl)-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide |
InChI |
InChI=1S/C21H23F4NO2/c1-20(2,3)16-9-4-5-10-17(16)26-18(27)15-8-6-7-14(11-15)12-28-13-21(24,25)19(22)23/h4-11,19H,12-13H2,1-3H3,(H,26,27) |
InChI Key |
ZZXVGPLUFPJBPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.